molecular formula C8H19N B1583651 N-Heptylmethylamine CAS No. 36343-05-2

N-Heptylmethylamine

Cat. No. B1583651
Key on ui cas rn: 36343-05-2
M. Wt: 129.24 g/mol
InChI Key: LTGYRKOQQQWWAF-UHFFFAOYSA-N
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Patent
US06268513B1

Procedure details

This is an example of Pd/ligand 4-catalyzed aryl amination reaction for aryl amine synthesis. A reaction tube containing NaOtBu (120 mg, 1.25 mmol) was thoroughly evacuated and purged with argon. 5-Chloro-m-xylene (0.14 mL, 1.04 mmol), heptylmethylamine (0.21 mL, 1.25 mmol), a toluene solution of Pd(dba)2 (1.2 mL, 1.0 mg/mL, 2.1 μmol) and a toluene solution of ligand 4 (2.5 mL, 1.0 mg/mL, 6.2 ,μmol) and toluene (0.3 mL) were added to the reaction tube and the reaction was heated at 105° C. for 21.5 h. The reaction was taken up in ether (100 mL) and washed with H2O (30 mL) and brine (30 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel using hexanes/ethyl acetate as eluant to afford compound 2 (shown below in Table 1) as a yellowish oil (239 mg, 98%) after drying under vacuum. 1 H NMR (CDCl3): δ6.33 (br, 3H, ArH), 3.25 (t, J=7.6, 2H, —NCH2—), 2.89 (s, 3H, —N—CH3), 2.27 (s, 6H, Ar(CH3)2), 1.54 (br, 2H, —NCH2CH2—), 1.30 (br, 8H, —(CH2)4CH3), 0.89 (br t, J=6.6, 3 H, —CH3).
[Compound]
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ligand 4
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[Na+].Cl[C:8]1[CH:9]=[C:10](C)[CH:11]=[C:12]([CH3:14])[CH:13]=1.[CH2:16](NC)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1(C)C=CC=CC=1>CCOCC.[Pd].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH3:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:13]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[CH3:14] |f:0.1,7.8.9|

Inputs

Step One
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Four
Name
Quantity
0.14 mL
Type
reactant
Smiles
ClC=1C=C(C=C(C1)C)C
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(CCCCCC)NC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
ligand 4
Quantity
2.5 mL
Type
reactant
Smiles
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.2 mL
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
amination reaction
CUSTOM
Type
CUSTOM
Details
was thoroughly evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon
WASH
Type
WASH
Details
washed with H2O (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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